molecular formula C16H16FNO B7625093 2-fluoro-N-(2,4,6-trimethylphenyl)benzamide

2-fluoro-N-(2,4,6-trimethylphenyl)benzamide

Cat. No.: B7625093
M. Wt: 257.30 g/mol
InChI Key: BBCUMIVCUXMQED-UHFFFAOYSA-N
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Description

2-fluoro-N-(2,4,6-trimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to the benzene ring and a trimethylphenyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2,4,6-trimethylphenyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2,4,6-trimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2,4,6-trimethylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-fluoro-N-(2,4,6-trimethylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be utilized in the development of advanced materials with specific properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound may be used in the production of specialty chemicals or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2,4,6-trimethylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The trimethylphenyl group can also contribute to the compound’s overall stability and lipophilicity, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(2,4,6-trimethylphenyl)acetamide
  • 2-fluoro-N-(2,4,6-trimethylphenyl)propionamide
  • 2-fluoro-N-(2,4,6-trimethylphenyl)butyramide

Uniqueness

2-fluoro-N-(2,4,6-trimethylphenyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The trimethylphenyl group also imparts distinct steric and electronic effects, differentiating it from other benzamide derivatives. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-fluoro-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-10-8-11(2)15(12(3)9-10)18-16(19)13-6-4-5-7-14(13)17/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCUMIVCUXMQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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